molecular formula C20H23N3O2 B2524991 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea CAS No. 915188-99-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2524991
CAS No.: 915188-99-7
M. Wt: 337.423
InChI Key: WYKWAIVTHVNCRU-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Metabolic Applications

One key application involves the stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors. The precision in chemical synthesis allows for the creation of specific enantiomers with desired biological activities. For instance, studies on the synthesis and stereochemical determination of related compounds have shown their significance in developing targeted therapies for diseases where PI3 kinase pathways are implicated (Chen et al., 2010).

Analytical Chemistry and Exposure Assessment

In analytical chemistry, derivatives of pyrroles have been used in methods for quantitative analysis, such as determining urinary δ-aminolevulinic acid to assess lead exposure. This showcases the compound's utility in environmental health and safety assessments (Tomokuni & Ogata, 1972).

Synthetic Chemistry Innovations

The compound and its derivatives serve as key intermediates in synthetic chemistry for producing a variety of chemical structures. For example, the synthesis of urea derivatives has led to the development of new molecules with potential therapeutic applications. Such synthetic routes not only expand the chemical space for drug discovery but also enhance understanding of structure-activity relationships (Sarantou & Varvounis, 2022).

Enzyme Inhibition and Therapeutic Potential

Research on pyrrole derivatives has also explored their roles as enzyme inhibitors. These compounds have been studied for their inhibitory effects on glycolic acid oxidase, which is significant in the context of metabolic disorders and potential therapeutic interventions for conditions like hyperoxaluria (Rooney et al., 1983).

Material Science and Catalysis

In material science, related compounds have been utilized as catalysts in the synthesis of other important chemical structures, demonstrating their versatility beyond biological applications. Their use in catalyzing reactions showcases the potential for these compounds in facilitating environmentally friendly chemical processes (Shu-jing, 2004).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-ethylphenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-8-6-9-16(14-15)23(19-12-7-13-21-19)20(24)22-17-10-4-5-11-18(17)25-2/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWAIVTHVNCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.